
5-Iodo-2,4-dimethylpyrimidine
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Overview
Description
5-Iodo-2,4-dimethylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C6H7IN2. This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 4th positions of the pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are widely studied due to their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethylpyrimidine typically involves the iodination of 2,4-dimethylpyrimidine. One common method is the reaction of 2,4-dimethylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 0-25°C to ensure selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom enables transition-metal-catalyzed cross-coupling reactions, forming carbon–carbon bonds with high regioselectivity.
Suzuki–Miyaura Coupling
Reaction with aryl boronic acids in the presence of palladium catalysts (e.g., Pd(OAc)₂) produces biaryl derivatives. For example:
This compound+Ar-B(OH)2Pd catalyst, base5-Aryl-2,4-dimethylpyrimidine+Byproducts
Yields typically range from 65–85% , depending on the boronic acid substituent .
Heck and Stille Coupling
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Heck Reaction : Coupling with alkenes (e.g., ethyl acrylate) using Pd catalysts forms olefin-substituted pyrimidines. For instance, ethyl 2,4-dimethylpyrimidine-5-acrylate was synthesized in 71% yield under optimized conditions .
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Stille Reaction : Reaction with organotin reagents (e.g., vinyltributyltin) yields vinyl-substituted derivatives .
Table 1: Cross-Coupling Reaction Yields
Reaction Type | Substrate | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
Suzuki–Miyaura | Phenylboronic acid | Pd(OAc)₂ | 85 | |
Heck (ethyl acrylate) | Ethyl acrylate | Pd(OAc)₂ | 71 | |
Stille (vinyltin) | Vinyltributyltin | PdCl₂ | 53 |
Nucleophilic Substitution
The iodine atom undergoes nucleophilic displacement with amines, thiols, and alkoxides:
This compound+Nu−→5-Nu-2,4-dimethylpyrimidine+I−
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Amine Substitution : Reaction with morpholine or N-methylpiperazine at 80–100°C yields 5-amino derivatives in 70–90% yield .
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Thiol Substitution : Treatment with 4,6-diamino-2-mercaptopyrimidine forms thioether-linked pyrimidines (65% yield ) .
Pyrimido[4,5-d]pyrimidine Formation
Heating with formamide or phenyl isocyanate at 110–160°C induces cyclization to form bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines) . For example:
This compoundΔ,formamide7-Mercapto-pyrimido[4,5-*d*]pyrimidin-4-ol
Yields reach 75–90% under microwave-assisted conditions .
Iodine Exchange
The iodine atom can be replaced via halogen-exchange reactions:
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Fluorination : Treatment with NaNO₂/HF/pyridine introduces fluorine at position 5 (54% yield ) .
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Bromination : Reaction with N-bromosuccinimide (NBS) produces 5-bromo derivatives .
Methyl Group Reactivity
The methyl groups participate in:
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Oxidation : Controlled oxidation with KMnO₄ yields carboxylic acid derivatives .
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Condensation : Reactions with aldehydes (e.g., benzaldehyde) form styryl-like adducts .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
5-Iodo-2,4-dimethylpyrimidine has been explored for its potential uses in several areas:
Medicinal Chemistry
This compound serves as a precursor in the synthesis of various bioactive molecules, particularly those targeting cancer and infectious diseases. The presence of iodine enhances its reactivity and selectivity in chemical transformations.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that modifications at the 4 and 5 positions can enhance cytotoxic effects against various cancer cell lines, including breast and colon cancers. The compound has been noted for its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve interference with bacterial DNA synthesis, making it a candidate for further exploration in antibiotic development .
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, such as sirtuin proteins. This highlights its role in regulating key biological pathways .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a focused study on anticancer agents, derivatives based on the pyrimidine scaffold were synthesized. Among these, this compound was highlighted for its potent activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
A study evaluated various substituted pyrimidines for their antimicrobial properties. This compound exhibited notable antibacterial effects against standard strains such as E. coli and S. aureus, with minimum inhibitory concentration values indicating effective potency .
Mechanism of Action
The mechanism of action of 5-Iodo-2,4-dimethylpyrimidine is primarily related to its ability to participate in nucleophilic substitution reactions. The iodine atom at the 5th position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors. The exact molecular targets and pathways depend on the specific derivative being studied.
Comparison with Similar Compounds
5-Iodo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
5-Bromo-2,4-dimethylpyrimidine: Contains a bromine atom instead of iodine.
2,4-Dimethylpyrimidine: Lacks the halogen atom at the 5th position.
Uniqueness: 5-Iodo-2,4-dimethylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain synthetic applications, such as cross-coupling reactions.
Biological Activity
5-Iodo-2,4-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, anticancer, and antiviral agent. The following sections will delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogens. Studies indicate that derivatives of pyrimidines, including this compound, possess potent antibacterial properties. For instance, it has been evaluated for its efficacy against Staphylococcus aureus and other bacterial strains, demonstrating significant inhibition with a low minimum inhibitory concentration (MIC) .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | <100 | |
5-Iododeoxyuridine | E. coli | 500 | |
5-Iodo-2′-deoxyuridine | Mycobacterium tuberculosis | 250 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic factors such as caspase-3 and Bax while inhibiting anti-apoptotic factors like Bcl-2 .
Table 2: Anticancer Activity of Pyrimidine Derivatives
Antiviral Activity
Research indicates that pyrimidine derivatives exhibit antiviral properties against a range of viruses, including HIV and herpes viruses. The mechanism often involves interference with viral replication pathways or direct inhibition of viral enzymes .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Antibacterial Mechanism : The compound binds to dihydrofolate reductase (DHFR) in bacteria, inhibiting its enzymatic activity and disrupting folate metabolism essential for bacterial growth .
- Anticancer Mechanism : It triggers apoptotic pathways by modulating the expression of key regulatory proteins involved in cell survival and death. This includes upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Antiviral Mechanism : Pyrimidines can mimic nucleotides or interfere with viral polymerases, disrupting viral genome replication and transcription processes .
Study on Anticancer Efficacy
A study published by the National Cancer Institute evaluated various pyrimidine derivatives for their anticancer activities. Among these, a derivative similar to this compound exhibited significant growth inhibition in leukemia cell lines and induced apoptosis through caspase activation pathways .
Study on Antibacterial Properties
Another study focused on the antibacterial efficacy of pyrimidines against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that compounds like this compound could effectively inhibit bacterial growth without cross-resistance to other antimicrobial classes .
Properties
Molecular Formula |
C6H7IN2 |
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Molecular Weight |
234.04 g/mol |
IUPAC Name |
5-iodo-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 |
InChI Key |
BQANPURTBPZZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1I)C |
Origin of Product |
United States |
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